molecular formula C20H24O4 B12352822 Neobavaisoflavone (2)

Neobavaisoflavone (2)

Cat. No.: B12352822
M. Wt: 328.4 g/mol
InChI Key: LGVGPNSZJPABQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neobavaisoflavone can be synthesized through various chemical reactions, including cyclization and hydroxylation. The synthetic routes often involve the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of neobavaisoflavone typically involves the extraction of the compound from Psoralea corylifolia seeds using solvents like methanol or ethanol. The extract is then purified through techniques such as solid-phase extraction and chromatography to isolate neobavaisoflavone .

Chemical Reactions Analysis

Types of Reactions: Neobavaisoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and glucuronidated derivatives of neobavaisoflavone .

Scientific Research Applications

Neobavaisoflavone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying isoflavone chemistry and reactions.

    Biology: Investigated for its role in modulating biological pathways and cellular functions.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer, osteoporosis, and inflammatory conditions.

    Industry: Utilized in the development of natural health products and supplements

Mechanism of Action

Neobavaisoflavone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Neobavaisoflavone is unique compared to other isoflavones due to its specific biological activities and molecular structure. Similar compounds include:

Neobavaisoflavone stands out due to its potent activity in various biological assays and its potential for therapeutic applications.

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O4/c1-12(2)3-4-14-9-13(5-8-18(14)22)17-11-24-19-10-15(21)6-7-16(19)20(17)23/h3,5,8-9,11,15-16,19,21-22H,4,6-7,10H2,1-2H3

InChI Key

LGVGPNSZJPABQP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)C

Origin of Product

United States

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